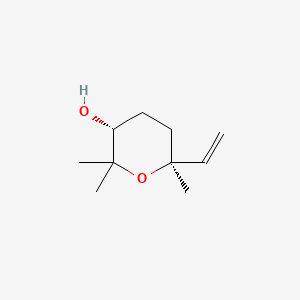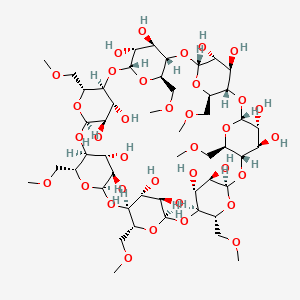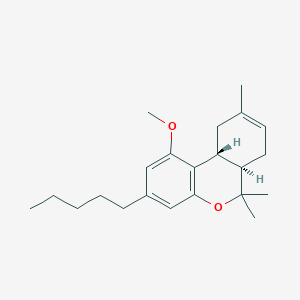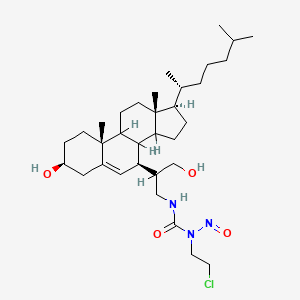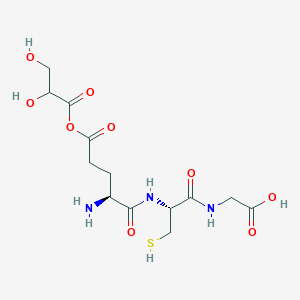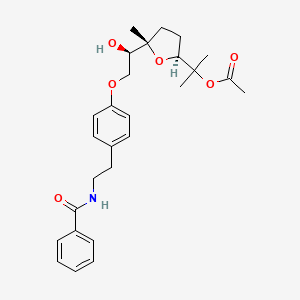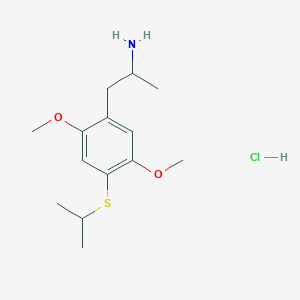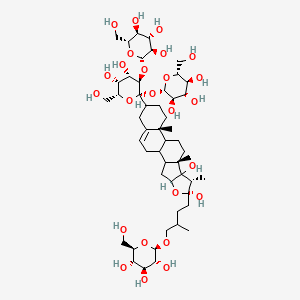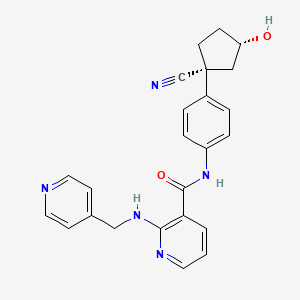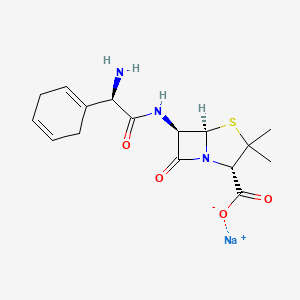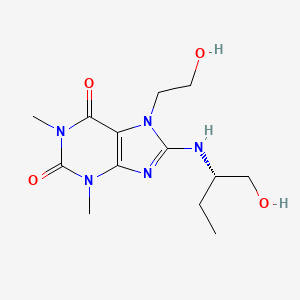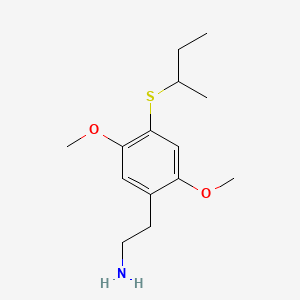
4-(sec-Butylthio)-2,5-dimethoxyphenethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(sec-Butylthio)-2,5-dimethoxyphenethylamine is a chemical compound that belongs to the phenethylamine class This compound is characterized by the presence of a sec-butylthio group and two methoxy groups attached to the phenethylamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(sec-Butylthio)-2,5-dimethoxyphenethylamine typically involves the introduction of the sec-butylthio group and the methoxy groups onto the phenethylamine backbone. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a phenethylamine derivative.
Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride.
Introduction of sec-Butylthio Group: The sec-butylthio group is introduced via a nucleophilic substitution reaction. This involves the reaction of a sec-butylthiol with a suitable leaving group on the phenethylamine derivative, often under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(sec-Butylthio)-2,5-dimethoxyphenethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing any carbonyl groups present.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sec-butylthio group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced phenethylamine derivatives.
Substitution: Various substituted phenethylamine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(sec-Butylthio)-2,5-dimethoxyphenethylamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemical compounds.
Wirkmechanismus
The mechanism of action of 4-(sec-Butylthio)-2,5-dimethoxyphenethylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s interactions.
Vergleich Mit ähnlichen Verbindungen
4-(sec-Butylthio)-2,5-dimethoxyphenethylamine can be compared with other similar compounds in the phenethylamine class, such as:
2,5-Dimethoxy-4-methylphenethylamine (DOM): Similar in structure but with a methyl group instead of a sec-butylthio group.
2,5-Dimethoxy-4-ethylphenethylamine (DOET): Similar in structure but with an ethyl group instead of a sec-butylthio group.
2,5-Dimethoxy-4-bromoamphetamine (DOB): Similar in structure but with a bromo group instead of a sec-butylthio group.
The uniqueness of this compound lies in the presence of the sec-butylthio group, which may impart distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
207740-32-7 |
|---|---|
Molekularformel |
C14H23NO2S |
Molekulargewicht |
269.40 g/mol |
IUPAC-Name |
2-(4-butan-2-ylsulfanyl-2,5-dimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C14H23NO2S/c1-5-10(2)18-14-9-12(16-3)11(6-7-15)8-13(14)17-4/h8-10H,5-7,15H2,1-4H3 |
InChI-Schlüssel |
KSZHVRPGICAZOA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)SC1=C(C=C(C(=C1)OC)CCN)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


